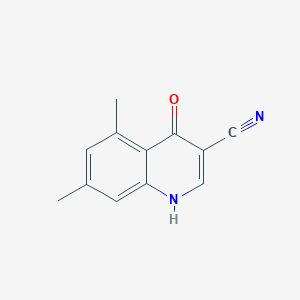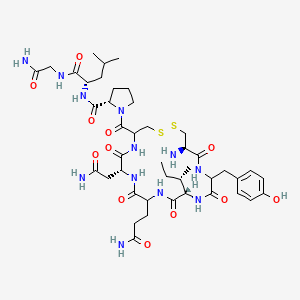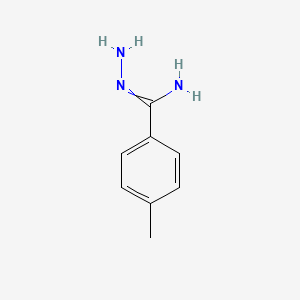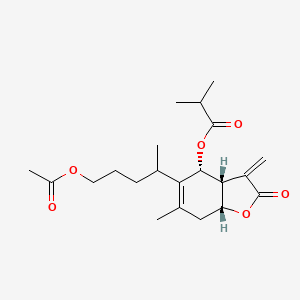
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is a sesquiterpene lactone that can be isolated from the flowers of Inula britannica. This compound has shown significant cytotoxicity to tumor cells .
Preparation Methods
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone can be isolated from the flowers of Inula britannica . The synthetic routes and reaction conditions for this compound are not extensively documented in the available literature. it is known that sesquiterpene lactones can be synthesized through various organic reactions involving terpenoids .
Chemical Reactions Analysis
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone has several scientific research applications, including:
Chemistry: It is used as a reference standard and high-purity natural product for various chemical studies
Biology: The compound exhibits significant cytotoxicity to tumor cells, making it a potential candidate for cancer research
Medicine: Due to its cytotoxic properties, it is being studied for its potential use in developing anti-cancer drugs
Industry: The compound is used in the production of various pharmaceuticals and as a research chemical
Mechanism of Action
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone exerts its effects through its cytotoxic properties. The exact molecular targets and pathways involved are not fully understood, but it is known to induce cell death in tumor cells .
Comparison with Similar Compounds
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is unique due to its specific structure and cytotoxic properties. Similar compounds include other sesquiterpene lactones such as:
Parthenolide: Known for its anti-inflammatory and anti-cancer properties.
Artemisinin: Used as an anti-malarial drug.
Helenalin: Known for its anti-inflammatory and anti-cancer properties
Properties
Molecular Formula |
C21H30O6 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(3aR,4R,7aR)-5-(5-acetyloxypentan-2-yl)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12?,16-,18-,19+/m1/s1 |
InChI Key |
XHBHYMSLBWDFRZ-MAUKLKHJSA-N |
Isomeric SMILES |
CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)
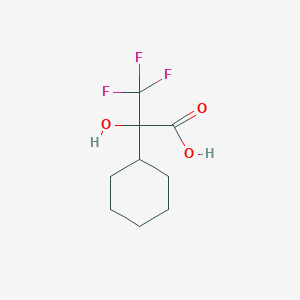


![5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13923043.png)
![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
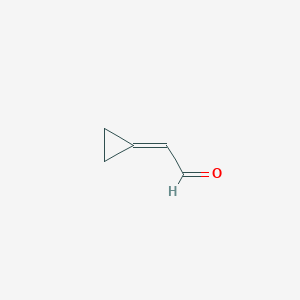
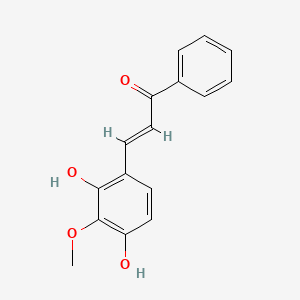
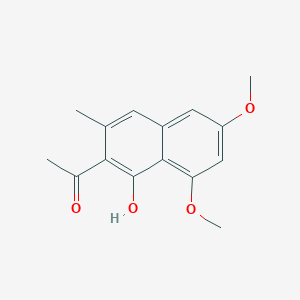
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
